7-nitro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
7-Nitro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazinone core with a nitro group at the 7th position and a thienyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:
Thienyl Substitution: The thienyl group is introduced via a substitution reaction, often using a thienyl halide and a suitable base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The nitro group can undergo reduction reactions to form amino derivatives.
Cyclization: The benzoxazinone core can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzoxazinones: Formed through substitution reactions involving the thienyl group.
Scientific Research Applications
7-Nitro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-nitro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
2-(2-Thienyl)-4H-3,1-benzoxazin-4-one: Lacks the nitro group, which may result in different chemical and biological properties.
7-Nitro-4H-3,1-benzoxazin-4-one: Lacks the thienyl group, which may affect its reactivity and applications.
Uniqueness: 7-Nitro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of both the nitro and thienyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
7-nitro-2-thiophen-2-yl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O4S/c15-12-8-4-3-7(14(16)17)6-9(8)13-11(18-12)10-2-1-5-19-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYUCKBVXPCQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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